![molecular formula C11H6ClF4NO B1428851 4-Chloro-6-(difluoromethoxy)-2-(difluoromethyl)quinoline CAS No. 1285085-60-0](/img/structure/B1428851.png)
4-Chloro-6-(difluoromethoxy)-2-(difluoromethyl)quinoline
Overview
Description
4-Chloro-6-(difluoromethoxy)-2-(difluoromethyl)quinoline (4-Cl-6-DFMO-2-DFM) is an organic compound that has been studied extensively in recent years due to its potential applications in the field of synthetic organic chemistry. This compound has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 4-Cl-6-DFMO-2-DFM has been studied for its potential as a therapeutic agent, as it has been shown to possess anti-inflammatory and anti-cancer properties.
Scientific Research Applications
Photovoltaic Applications
Quinoline derivatives, such as those studied by Zeyada et al. (2016), have been used in the fabrication of organic-inorganic photodiodes. These compounds exhibit photovoltaic properties, including photoconductivity sensitivity and the ability to function as photodiodes, suggesting their potential in solar energy conversion and photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Chemical Synthesis and Reactivity
Safina et al. (2009) explored the reactivity of quinolines fluorinated at the benzene ring with nitrogen-centered nucleophiles. Their work resulted in the synthesis of new quinoline derivatives, demonstrating the versatility of quinoline compounds in chemical synthesis and the potential for creating a wide range of fluorinated organic molecules, which are valuable in pharmaceutical and materials science (Safina, Selivanova, Bagryanskaya, & Shteingarts, 2009).
properties
IUPAC Name |
4-chloro-6-(difluoromethoxy)-2-(difluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF4NO/c12-7-4-9(10(13)14)17-8-2-1-5(3-6(7)8)18-11(15)16/h1-4,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJCXGJSGNMOIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)C(=CC(=N2)C(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(difluoromethoxy)-2-(difluoromethyl)quinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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